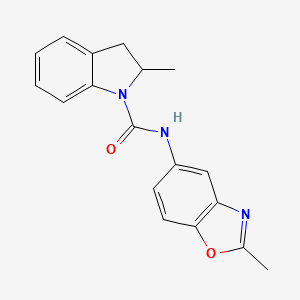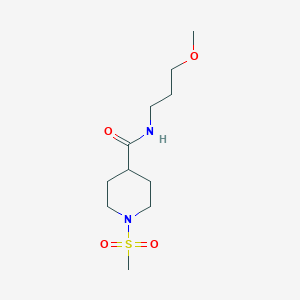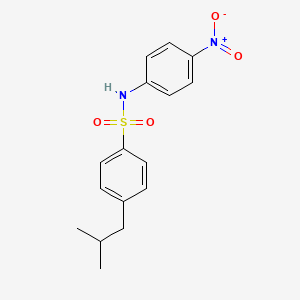![molecular formula C21H19NO4 B4067934 4,4,6-trimethyl-1,2-dioxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl benzoate](/img/structure/B4067934.png)
4,4,6-trimethyl-1,2-dioxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl benzoate
Vue d'ensemble
Description
4,4,6-trimethyl-1,2-dioxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl benzoate is a useful research compound. Its molecular formula is C21H19NO4 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.13140809 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The chemical compound has been a subject of research due to its intriguing structural and functional properties. For instance, a study focused on the synthesis and characterization of pyrrolo[1,2-a]quinoline derivatives for their larvicidal activity against Anopheles arabiensis. These compounds, including ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylates and dimethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylates, exhibited significant biological activities such as antimicrobials and antimalarials. The study demonstrates the potential application of these compounds in addressing public health concerns related to mosquito-borne diseases (Uppar et al., 2020).
Catalysis and Polymerization
Research on the synthesis of aluminum and zinc complexes supported by pyrrole-based ligands has revealed their potential in catalyzing the ring-opening polymerization of ε-caprolactone. This study suggests the applicability of these complexes in polymer science, particularly in the synthesis of biodegradable polymers (Qiao et al., 2011).
Solvatochromic Studies
Solvatochromic shift studies in LD-425 and LD-423, involving compounds with similar structural features, provide insights into their photophysical properties. These studies help understand the interactions of such compounds with different solvents, which is crucial for their application in dye-sensitized solar cells and optoelectronic devices (Deepa et al., 2013).
Antibacterial Agents
Compounds with the quinoline moiety have been evaluated for their antibacterial properties. For example, new series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, designed based on molecular hybridization approach, showed significant in vitro antibacterial activity against both gram-positive and gram-negative bacteria. This highlights their potential in developing new antibacterial agents (Largani et al., 2017).
Electrochromic Properties
The synthesis and study of electrochromic properties of conducting copolymers involving dioxocino- and dithiocino-quinoxalines with bithiophene suggest applications in smart windows, displays, and other electrochromic devices. The research on these copolymers provides valuable information on their optical and electrical properties, which are essential for the development of advanced electrochromic materials (Beyazyildirim et al., 2006).
Propriétés
IUPAC Name |
(9,11,11-trimethyl-2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-12-11-21(2,3)22-17-15(12)9-14(10-16(17)18(23)19(22)24)26-20(25)13-7-5-4-6-8-13/h4-10,12H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTCCRWCVRFTJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C(=O)C2=O)OC(=O)C4=CC=CC=C4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-fluorophenyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4067856.png)

![tert-butyl 4-[5-bromo-2-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4067883.png)


![methyl [2-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-4-bromophenoxy]acetate](/img/structure/B4067901.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4067902.png)
![N-(4-bromo-2-fluorophenyl)-2-[[5-methyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4067903.png)
![N,N'-bis(tetrahydro-2-furanylmethyl)dibenzo[b,d]furan-2,8-disulfonamide](/img/structure/B4067911.png)

![2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B4067921.png)
![6-amino-4-(2-bromo-4,5-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4067936.png)
![N-methyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide](/img/structure/B4067940.png)
![2-{3-[(1E)-2-(3-METHYLTHIOPHEN-2-YL)ETHENYL]-1-PHENYL-1H-1,2,4-TRIAZOL-5-YL}PHENOL](/img/structure/B4067948.png)
